N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
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Overview
Description
N-(1-{bicyclo[221]heptan-2-yl}ethyl)-2-chloropropanamide is a chemical compound characterized by its unique bicyclic structure
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding agonistically or antagonistically to receptors .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, such as those involving dehydrogenase and monooxygenase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate chlorinating agents. One common method includes the use of 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-azidopropanamide or N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-thiocyanatopropanamide.
Oxidation: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanoic acid.
Reduction: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanol.
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of bicyclic compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-methylcyclohexan-1-amine
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-hydroxybenzamide
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHZCDJUHUGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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